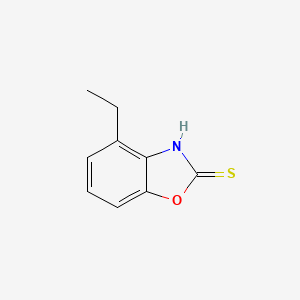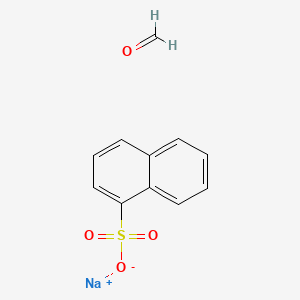
Sodium;formaldehyde;naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;formaldehyde;naphthalene-1-sulfonate is a polymeric compound formed by the condensation of 1-naphthalenesulfonic acid and formaldehyde in the presence of sodium hydroxide. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and stabilizing properties .
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde involves a polycondensation reaction between 1-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out under acidic or basic conditions, with sodium hydroxide or sodium carbonate used to neutralize the resulting polymer . The industrial production process involves heating the reactants under controlled conditions to ensure complete polymerization and achieve the desired molecular weight .
Análisis De Reacciones Químicas
Sodium;formaldehyde;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium;formaldehyde;naphthalene-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dispersing agent in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Acts as a plasticizer, surfactant, and emulsifier in the production of concrete, textiles, and other materials
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better dispersion and stabilization of particles in a solution. This property is particularly useful in industrial applications where uniform particle distribution is essential .
Comparación Con Compuestos Similares
Sodium;formaldehyde;naphthalene-1-sulfonate can be compared with other similar compounds such as:
Sodium polynaphthalenesulfonate: Similar in structure and function, but may have different molecular weights and degrees of polymerization.
Sodium naphthalenesulfonate-formaldehyde copolymer: Another related compound with similar applications but distinct properties due to variations in the polymerization process
These compounds share common applications but differ in their specific properties and performance characteristics, making 1-naphthalenesulfonic acid, sodium salt, polymer with formaldehyde unique in its versatility and effectiveness .
Propiedades
Número CAS |
32844-36-3 |
|---|---|
Fórmula molecular |
C11H9NaO4S |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
sodium;formaldehyde;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-7H,(H,11,12,13);1H2;/q;;+1/p-1 |
Clave InChI |
HLPHHOLZSKWDAK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


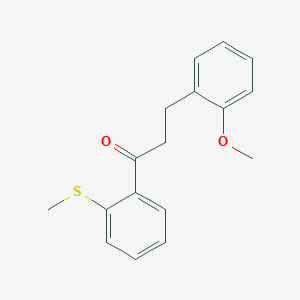

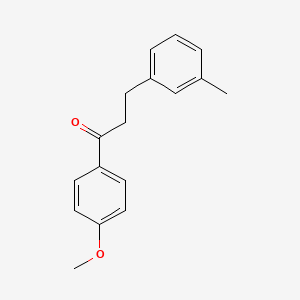
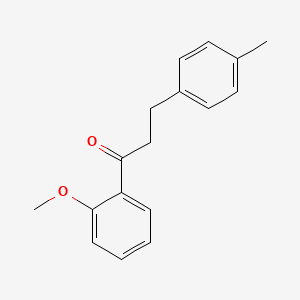
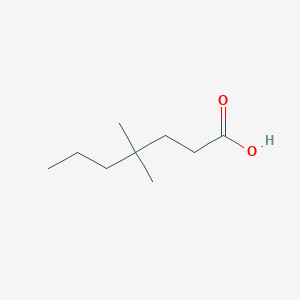
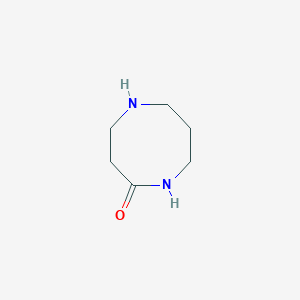
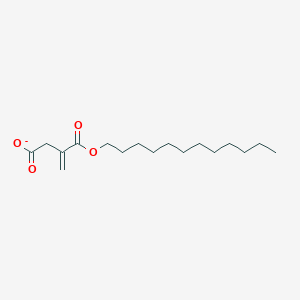

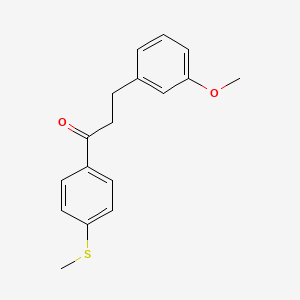
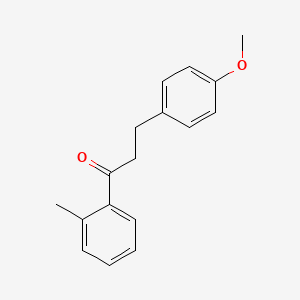
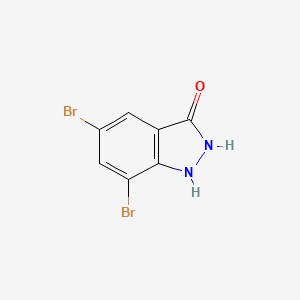
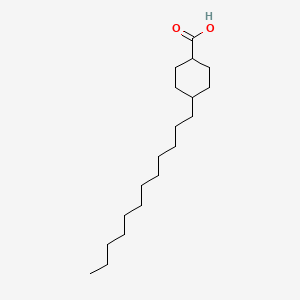
![9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1629712.png)
